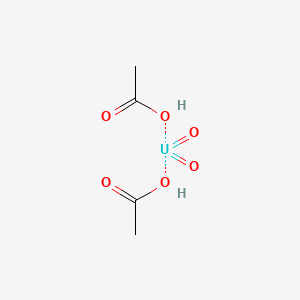

Uranyl acetate

Description

Properties

IUPAC Name |

acetic acid;dioxouranium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.2O.U/c2*1-2(3)4;;;/h2*1H3,(H,3,4);;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSMFXMQHOBORU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.O=[U]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O6U | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6159-44-0 (dihydrate) | |

| Record name | Uranyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3060243 | |

| Record name | Uranyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Uranyl acetate appears as yellow crystals with a slight odor of vinegar. Density 2.89 g / cm3., Yellow crystals with slight vinegar odor; [CAMEO] | |

| Record name | URANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12952 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Uranyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1822 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

2.89 at 68 °F (USCG, 1999) - Denser than water; will sink, Rhombic, yellow crystals; decomp before reaching bp of 275 °C; loses 2H2O at 110 °C; density= 2.893 at 15 °C; decomposes in hot water; solubilities: 7.694 g/100 mL water at 15 °C, very soluble in alcohol /Dihydrate/ | |

| Record name | URANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12952 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | URANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

541-09-3 | |

| Record name | URANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12952 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Uranyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uranyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(acetato-O)dioxouranium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Uranyl Acetate's Chemical Properties for Microscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of uranyl acetate and its application as a high-contrast stain in transmission electron microscopy (TEM). This document details its mechanism of action, provides quantitative data, outlines experimental protocols, and discusses important safety considerations and modern alternatives.

Core Chemical Properties and Mechanism of Staining

This compound (UO₂(CH₃COO)₂) is a salt of uranium that is widely employed as a negative stain in electron microscopy.[1] Its effectiveness stems from the high atomic number of uranium, which imparts significant electron density to the areas where it accumulates.[2] This property enhances the contrast of biological specimens, which are otherwise nearly transparent to the electron beam due to their composition of light elements.[2]

The primary role of this compound is as a negative stain, where it forms an electron-dense layer around biological macromolecules and cellular structures, outlining their shape and surface details.[1][3] It can also act as a positive stain by binding to specific cellular components, such as nucleic acids and proteins, thereby increasing their electron density.[3][4] The uranyl ion (UO₂²⁺) interacts with phosphate and carboxyl groups on the cell surface and within macromolecules.[4][5]

This compound solutions are sensitive to light, especially UV, and can precipitate if exposed.[1][6] Aqueous solutions typically have a pH between 4.2 and 4.9.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in electron microscopy.

| Parameter | Value | Application |

| Concentration (Aqueous) | 0.5% - 5% (w/v) | Post-staining, En bloc staining, Negative staining[1][2] |

| Concentration (Alcoholic) | 0.5% - 2.5% in 50% Ethanol/Methanol | Post-staining, En bloc staining[2] |

| pH of Aqueous Solution | 4.2 - 4.9 | General Staining[2][6] |

| Staining Time (Aqueous) | 7 - 45 minutes | Post-staining of sections[2][7] |

| Staining Time (Alcoholic) | 7 - 60+ minutes | Post-staining of sections[2][7] |

| Storage Temperature | 4°C | Solution Stability[2][8] |

| Solution Stability | Up to 1 year (if stored properly) | General Use[8] |

| Molar Mass (dihydrate) | 424.146 g/mol | - |

| Density (dihydrate) | 2.89 g/cm³ | - |

| Solubility in water | 7-8 g/100 ml | - |

Experimental Protocols

Preparation of Aqueous this compound Staining Solution (1-2% w/v)

This protocol describes the preparation of a standard aqueous solution of this compound.

Materials:

-

This compound dihydrate powder

-

Ultrapure, degassed water (boiled for 10 minutes and cooled slightly)[8]

-

Magnetic stirrer and stir bar

-

100 ml graduated glass beaker[7]

-

0.2 µm syringe filter[8]

-

Brown glass bottle for storage[7]

Procedure:

-

In a fume hood, weigh the desired amount of this compound powder. For a 2% solution in 50 ml, use 1g of this compound.

-

Place 45 ml of boiled, degassed ultrapure water into the beaker with a magnetic stir bar.[7]

-

Slowly add the this compound powder to the water while stirring.[7]

-

Continue stirring until the powder is completely dissolved. This may take 5-10 minutes.[7]

-

Bring the final volume up to 50 ml with ultrapure water.[7]

-

Filter the solution through a 0.2 µm syringe filter to remove any undissolved particles.[8]

-

Store the solution in a tightly capped brown glass bottle at 4°C to protect it from light.[7][8] The solution is stable for up to one year.[8]

Preparation of Alcoholic this compound Staining Solution

Alcoholic solutions of this compound can provide faster staining and better penetration into plastic-embedded tissues.[6][7]

Materials:

-

This compound dihydrate powder

-

Absolute methanol or ethanol

-

Distilled water

-

Magnetic stirrer and stir bar

-

100 ml graduated glass beaker

-

Brown glass bottle for storage

Procedure (for a 10% solution in 50% methanol):

-

In a fume hood, place 30 ml of absolute methanol into a beaker with a stir bar.[7]

-

Slowly add 5g of this compound powder while stirring.[7]

-

The dissolution is endothermic and can be expedited by gently warming the beaker.[7]

-

Once dissolved, add distilled water to bring the final volume to 50 ml.[7]

-

Store in a tightly capped brown glass bottle.

Negative Staining of Biological Samples

This protocol outlines the general steps for negative staining of particulate samples like viruses or proteins.

Materials:

-

Prepared this compound staining solution (1-2%)

-

Hydrophilized TEM grids (e.g., carbon-coated)

-

Sample suspension in a suitable buffer (volatile buffers are preferred)

-

Fine-tipped forceps

-

Filter paper

Procedure:

-

Place a 3-5 µL drop of the sample suspension onto the hydrophilic side of a TEM grid held by forceps.[9]

-

Allow the sample to adsorb to the grid for approximately 1 minute.[9]

-

Blot the excess sample solution from the edge of the grid using filter paper.[9]

-

Optionally, wash the grid by floating it on a drop of deionized water or a suitable buffer to remove salts that may interfere with staining. Blot again.

-

Apply a drop of the filtered this compound solution to the grid for 30-60 seconds.[2]

-

Blot the excess stain with filter paper, leaving a thin, even layer of stain.[2]

-

Allow the grid to air dry completely before inserting it into the electron microscope.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. mmc-series.org.uk [mmc-series.org.uk]

- 5. Uranyl Binding to Proteins and Structural-Functional Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brief Introduction to Contrasting for EM Sample Preparation | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 7. tedpella.com [tedpella.com]

- 8. Variations on Negative Stain Electron Microscopy Methods: Tools for Tackling Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asrc.gc.cuny.edu [asrc.gc.cuny.edu]

An In-depth Technical Guide to the Mechanism of Uranyl Acetate Staining in Transmission Electron Microscopy

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Uranyl acetate (UA) has long been the gold standard for providing high contrast in transmission electron microscopy (TEM) of biological specimens. Its efficacy stems from the high atomic number of uranium, which efficiently scatters electrons, thereby enhancing the visibility of ultrastructural details that are otherwise electron-transparent. This guide delves into the core mechanisms of this compound staining, detailing its chemical interactions with biological macromolecules, the dual nature of its staining capabilities, and the critical factors that influence staining outcomes. Furthermore, it provides structured quantitative data, detailed experimental protocols, and visual diagrams to offer a comprehensive understanding for researchers and professionals in the field.

The Core Mechanism of this compound Staining

This compound [UO₂(CH₃COO)₂] functions primarily as a positive stain in TEM, though it is also widely used as a negative stain. The contrast enhancement is achieved due to the high electron density of the uranium atoms (atomic number 92), which effectively scatter the electron beam.[1][2] Structures that bind the uranyl ions appear dark in the resulting micrograph, a process known as positive staining. Conversely, when the stain pools around a particle without binding to it, it creates a dark background against which the unstained, electron-transparent particle is visualized—a technique called negative staining.[3]

Chemical Interactions with Biomolecules

The staining action of this compound is fundamentally an electrostatic interaction between the positively charged uranyl cation (UO₂²⁺) and negatively charged groups on biological macromolecules. The specificity of this binding is crucial for differential contrast.

-

Nucleic Acids (DNA and RNA): The phosphate groups in the phosphodiester backbone of nucleic acids are strongly negatively charged, making them primary targets for uranyl ion binding.[2][4] This strong affinity results in excellent contrast of the nucleus, ribosomes, and other nucleic acid-rich structures. At a pH of around 3.5, the binding of uranyl ions to DNA is particularly strong and specific.[5]

-

Proteins: The staining of proteins is more complex and pH-dependent. Uranyl ions primarily interact with the carboxyl groups of acidic amino acid residues (aspartic acid and glutamic acid) and the phosphate groups of phosphoproteins.[2][6] At the typical acidic pH of this compound solutions (around 4.0-4.5), these groups are deprotonated and carry a negative charge, facilitating the binding of UO₂²⁺.[2]

-

Lipids and Membranes: this compound also binds to the phosphate groups of phospholipids and the carboxyl groups of sialic acids in glycoproteins and gangliosides, which are abundant in cell membranes.[4] This interaction allows for the clear visualization of cellular and organellar membranes.

Positive vs. Negative Staining

Positive Staining: In this mode, the uranyl ions directly bind to cellular structures, increasing their mass-thickness and, consequently, their electron-scattering properties. This is the primary mechanism for visualizing the internal ultrastructure of cells and tissues in thin sections. For comprehensive contrast, this compound is often used sequentially with lead citrate, which further enhances the staining of proteins and glycogen.[7][8]

Negative Staining: This technique is predominantly used for isolated macromolecules, viruses, and other particulate samples. The sample is surrounded by a thin, amorphous layer of dried this compound. The stain does not penetrate the particle but instead outlines its shape, revealing surface details and overall morphology against a dark background.[3] While ideally a negative stain should not react with the specimen, uranyl ions can exhibit some binding to surface proteins and nucleic acids, which can sometimes lead to aggregation or a minor positive staining effect.[9]

Quantitative Data on this compound Staining

While much of the literature describes the effects of this compound staining qualitatively, some quantitative data is available regarding its binding affinities and physical properties.

Table 1: Binding Properties of Uranyl(VI) to Metalloproteins

| Protein | Binding Sites | log K₁ | log K₂ | Complexing Capacity (moles of U(VI) per mole of Protein) |

| Apo-HTf | 2 | 7.7 | 4.6 | 28 |

| HSA | 2 | 6.1 | 4.8 | 10 |

| MT | 2 | 6.5 | 5.6 | 5 |

| Apo-EqSF | 2 | 5.3 | 3.9 | 550 |

Data sourced from Basset et al. (2010). Note: These values were determined by fluorescence quenching measurements.

Table 2: Physical and Chemical Parameters of this compound Staining

| Parameter | Value/Range | Significance |

| Grain Size | 4 - 5 Å | The fine grain of the stain allows for high-resolution imaging. |

| Optimal pH (Aqueous) | 4.2 - 4.9 | In this range, positively charged uranyl species dominate, leading to effective staining of negatively charged biomolecules.[5] |

| Concentration (Aqueous) | 0.5% - 3% (w/v) | Common concentration range for post-staining of sections.[6] |

| Concentration (Alcoholic) | 0.5% - 2.5% (w/v) in 50% Ethanol/Methanol | Used for both post-staining and en bloc staining.[6] |

| Inhibition of DNA-Binding Proteins | Apparent at 10 µM | This compound can directly inhibit the function of DNA-binding proteins. |

Experimental Protocols

Preparation of Aqueous this compound Staining Solution (2% w/v)

Materials:

-

This compound dihydrate powder

-

CO₂-free, double-distilled water (pre-heated to near-boiling)

-

100 ml volumetric flask

-

Magnetic stirrer and stir bar

-

Whatman #1 filter paper or a 0.2 µm syringe filter

-

Amber or foil-wrapped glass bottle for storage

-

Appropriate Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

-

Fume hood

Procedure:

-

Safety Precautions: Perform all steps involving powdered this compound within a certified fume hood.

-

Weighing: Carefully weigh 2 grams of this compound dihydrate.

-

Dissolving: Add the powder to the 100 ml volumetric flask. Add approximately 98 ml of the pre-heated, CO₂-free, double-distilled water.

-

Mixing: Stir the solution on a magnetic stirrer until the this compound crystals are completely dissolved. Allow the solution to cool to room temperature.

-

Filtering: Filter the solution through a Whatman #1 filter paper or a 0.2 µm syringe filter into the light-protected storage bottle.

-

Storage: Store the solution at 4°C. It is stable for up to a year if stored properly in the dark.[6]

Protocol for Positive Staining of Ultrathin Sections on Grids

Materials:

-

Grids with ultrathin sections

-

Filtered this compound solution (as prepared above)

-

Filtered lead citrate solution (e.g., Reynolds' formula)

-

CO₂-free, double-distilled water for rinsing

-

Fine-tipped forceps

-

Parafilm

-

Petri dishes

-

Filter paper

Procedure:

-

This compound Staining:

-

Place several drops of the filtered this compound solution onto a clean sheet of parafilm within a petri dish.

-

Using forceps, carefully place the grid, section-side down, onto a droplet of the this compound solution.

-

Stain for 7-30 minutes in the dark (this compound is light-sensitive).[6]

-

-

Rinsing:

-

Pick up the grid with forceps and rinse thoroughly by gently dipping it in multiple beakers of CO₂-free, double-distilled water.

-

-

Lead Citrate Staining (Optional but Recommended):

-

Blot the grid carefully on its edge with filter paper to remove excess water.

-

Place drops of filtered lead citrate solution onto a fresh sheet of parafilm in a petri dish containing sodium hydroxide pellets to create a CO₂-free atmosphere.

-

Transfer the grid, section-side down, onto a droplet of the lead citrate solution and stain for 1-5 minutes.

-

-

Final Rinse and Drying:

-

Rinse the grid thoroughly with CO₂-free, double-distilled water.

-

Carefully wick away the excess water from the grid using the edge of a piece of filter paper.

-

Allow the grid to air dry completely in a dust-free container before viewing in the TEM.

-

Visualizing Mechanisms and Workflows

Chemical Interaction Pathway

Caption: this compound dissociates into uranyl ions, which bind to negatively charged groups on macromolecules.

Experimental Workflow for Positive Staining

Caption: A standard workflow for double staining of TEM grids with this compound and lead citrate.

Factors Influencing Staining Quality

Caption: Key factors influencing the quality and reproducibility of this compound staining in TEM.

Conclusion

This compound remains an indispensable tool in transmission electron microscopy for its ability to provide excellent contrast to a wide array of biological structures. Its mechanism is rooted in the electrostatic binding of uranyl ions to negatively charged moieties within proteins, nucleic acids, and lipids. A thorough understanding of this mechanism, coupled with the careful control of experimental parameters such as pH, concentration, and staining time, is paramount for achieving high-quality, reproducible results. While safety concerns and regulations have spurred the development of alternatives, the efficacy and versatility of this compound ensure its continued, albeit careful, use in research and diagnostics. This guide provides the foundational knowledge and practical protocols necessary for the effective application of this powerful staining technique.

References

- 1. Alternatives for this compound Negative Staining With Respect to the Resolution Obtained After Single Particle Analysis of Erythrocruorin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Staining Sectioned Biological Specimens for Transmission Electron Microscopy: Conventional and En Bloc Stains | Radiology Key [radiologykey.com]

- 3. mmc-series.org.uk [mmc-series.org.uk]

- 4. Systematic Comparison of Commercial Uranyl‐Alternative Stains for Negative‐ and Positive‐Staining Transmission Electron Microscopy of Organic Specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brief Introduction to Contrasting for EM Sample Preparation | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. clinmedjournals.org [clinmedjournals.org]

- 9. Specificity of stain distribution in electron micrographs of protein molecules contrasted with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Uranyl Acetate in Negative Staining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Negative staining, a cornerstone technique in transmission electron microscopy (TEM), provides rapid, high-contrast visualization of macromolecular structures. Among the repertoire of heavy metal stains, uranyl acetate has long been the gold standard, prized for its ability to delineate fine structural details. This technical guide delves into the core principles of this compound's function in negative staining, offering a comprehensive overview of its mechanism of action, detailed experimental protocols, and a comparative analysis of its properties. The inherent advantages and disadvantages are discussed to provide a balanced perspective for researchers selecting appropriate staining reagents. This document serves as an in-depth resource for professionals in research and drug development seeking to leverage negative staining for structural biology applications.

Introduction to Negative Staining and this compound

Negative staining is a technique used in transmission electron microscopy (TEM) to visualize small biological molecules like proteins, viruses, and nanoparticles.[1] Unlike positive staining, where the stain binds directly to the specimen, negative staining involves embedding the sample in a thin film of a heavy metal salt.[1] This salt solution surrounds the particle, and upon drying, forms an electron-dense cast or mold around it.[2] The biological material, being of low atomic mass, scatters electrons weakly and thus appears bright against the dark, electron-scattering background of the heavy metal stain.[1]

This compound [UO₂(CH₃COO)₂] is one of the most widely used negative stains in electron microscopy.[3][4] Its popularity stems from its ability to produce high-contrast images with a fine grain, enabling the visualization of fine structural details.[5] The high atomic number of uranium in the uranyl ion (UO₂²⁺) allows for efficient electron scattering, which is fundamental to generating the necessary contrast to observe the ultrastructure of biological samples.[6]

Mechanism of Action

The primary role of this compound in negative staining is to create a high-contrast background against which the biological specimen can be clearly visualized. The process can be broken down into several key steps:

-

Adsorption: A small volume of the sample suspension is applied to a carbon-coated EM grid. The macromolecules adsorb to the hydrophilic carbon surface.[7]

-

Washing (Optional): The grid may be washed with deionized water or a suitable buffer to remove any salts or other components from the sample buffer that might interfere with the staining or cause artifacts.[5]

-

Staining: The grid is then exposed to a solution of this compound. The stain solution envelops the adsorbed particles.[7]

-

Blotting and Drying: Excess stain is blotted away, leaving a thin layer of this compound surrounding the specimen. As this layer air-dries, it forms an amorphous, electron-dense cast.[7]

The uranyl ions (UO₂²⁺) have a high affinity for negatively charged macromolecules, such as nucleic acids (binding to phosphate groups) and proteins (binding to carboxyl and phosphate groups).[6][8] This can lead to a degree of positive staining, where the stain binds to specific parts of the sample, which can sometimes provide additional structural information.[9] However, the predominant effect in a properly executed negative staining procedure is the formation of the electron-dense cast around the particle.[2] this compound also acts as a fixative, which helps to preserve the structure of the specimen and prevent it from collapsing in the high vacuum of the electron microscope.[2][5]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and a common alternative, phosphotungstic acid (PTA), for easy comparison.

| Parameter | This compound | Phosphotungstic Acid (PTA) | Reference |

| Typical Concentration | 1% - 3% (w/v) in water | 1% - 3% (w/v) in water | [5] |

| pH of Solution | 4.2 - 4.5 | 5.0 - 8.0 (often neutralized to ~7.0) | [5] |

| Grain Size | ~4 - 5 Å | ~8 - 9 Å | [10] |

| Relative Contrast | High | Lower than this compound | [5] |

| Fixative Properties | Yes | No | [2][5] |

| Property | This compound | Notes | Reference |

| Molar Mass | 424.15 g/mol (dihydrate) | [4] | |

| Appearance | Yellow-green crystals | Dihydrate form | [4] |

| Solubility in Water | 7-8 g/100 mL | [4] | |

| Light Sensitivity | Sensitive, especially to UV light | Solutions should be stored in the dark. | [4][11] |

| Radioactivity | Mildly radioactive (depleted uranium) | Primarily an internal hazard if inhaled or ingested. | [12][13] |

| Toxicity | High (heavy metal and radiological) | Poses both chemical and radiological hazards. | [8][12] |

Experimental Protocols

Preparation of 2% Aqueous this compound Solution

Materials:

-

This compound dihydrate [UO₂(CH₃COO)₂·2H₂O]

-

Ultrapure, deionized water

-

Magnetic stirrer and stir bar

-

100 mL glass beaker

-

50 mL volumetric flask

-

Whatman #1 filter paper or 0.2 µm syringe filter

-

Dark glass storage bottle

Procedure:

-

Bring a volume of ultrapure water to a boil for approximately 10 minutes to degas it. Allow it to cool slightly.[10]

-

In a fume hood, wearing appropriate personal protective equipment (PPE), weigh out 1 gram of this compound dihydrate.

-

Place 45 mL of the warm, degassed water into the 100 mL beaker with a magnetic stir bar.[14]

-

Place the beaker on the magnetic stirrer and begin stirring.

-

Slowly add the this compound to the stirring water. Cover the beaker with parafilm to prevent contamination.[15]

-

Continue stirring until the this compound is completely dissolved. This may take some time.[14]

-

Once dissolved, allow the solution to cool to room temperature.

-

Transfer the solution to the 50 mL volumetric flask and add cooled, degassed water to bring the final volume to 50 mL.

-

Filter the solution through a 0.2 µm syringe filter or Whatman #1 filter paper into a dark glass storage bottle.[10][15]

-

Store the solution at 4°C, protected from light. The solution is stable for up to a year if stored properly.[10]

Negative Staining Protocol for EM Grids

Materials:

-

Glow-discharged carbon-coated EM grids

-

Prepared 2% this compound solution (filtered)

-

Sample suspension (at an optimized concentration, e.g., 0.01-0.1 mg/mL)

-

Ultrapure, deionized water for washing (optional)

-

Anti-capillary reverse-action tweezers

-

Filter paper (Whatman #1 or similar)

-

Parafilm

Procedure:

-

Grid Preparation: Use freshly glow-discharged carbon-coated EM grids to ensure the surface is hydrophilic, which promotes even spreading of the sample and stain.[16]

-

Sample Application: Using anti-capillary reverse-action tweezers, hold a grid by its edge. Apply 3-5 µL of the sample suspension to the carbon-coated side of the grid.[17]

-

Adsorption: Allow the sample to adsorb to the grid for 30-60 seconds. The optimal time can be sample-dependent.[17][18]

-

Blotting: Carefully touch the edge of the grid to a piece of filter paper to wick away the excess liquid.[17]

-

Washing (Optional): To remove salts or other buffer components, you can wash the grid by touching it to one or two drops of deionized water on a piece of parafilm, blotting between each wash.[19]

-

Staining: Immediately after blotting the final wash (or the sample droplet if not washing), touch the grid to a drop of the 2% this compound solution for 30-60 seconds.[6]

-

Final Blotting: Remove the grid from the stain drop and carefully blot away the excess stain using filter paper. The goal is to leave a very thin, uniform layer of stain.[6]

-

Drying: Allow the grid to air dry completely before inserting it into the electron microscope.[17]

Visualizations

Experimental Workflow for Negative Staining

Caption: A flowchart of the negative staining experimental workflow.

Mechanism of Negative Staining with this compound

References

- 1. Negative stain EM | Karolinska Institutet [ki.se]

- 2. Comparative Investigation of Alternative Negative Staining Reagents in Bacterial Morphological Study [scirp.org]

- 3. Negative Staining Procedures: Tips & Help: Equipment: Electron Microscopy Center: Indiana University [iubemcenter.indiana.edu]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. web.path.ox.ac.uk [web.path.ox.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. Negative staining TEM - PÔLE FACULTAIRE DE MICROSCOPIE ULTRASTRUCTURALE (PFMU) ELECTRON MICROSCOPY FACILITY - UNIGE [unige.ch]

- 8. mmc-series.org.uk [mmc-series.org.uk]

- 9. Specificity of stain distribution in electron micrographs of protein molecules contrasted with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Variations on Negative Stain Electron Microscopy Methods: Tools for Tackling Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Brief Introduction to Contrasting for EM Sample Preparation | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 12. researchsafety.gwu.edu [researchsafety.gwu.edu]

- 13. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 14. tedpella.com [tedpella.com]

- 15. Staining Sectioned Biological Specimens for Transmission Electron Microscopy: Conventional and En Bloc Stains | Radiology Key [radiologykey.com]

- 16. Negative-staining protocol for EM: Harvey McMahon lab [www2.mrc-lmb.cam.ac.uk]

- 17. asrc.gc.cuny.edu [asrc.gc.cuny.edu]

- 18. researchgate.net [researchgate.net]

- 19. nccat.nysbc.org [nccat.nysbc.org]

The Enduring Legacy of Uranyl Acetate in Electron Microscopy: A Technical Guide

For decades, uranyl acetate has been an indispensable tool in the field of electron microscopy, prized for its ability to impart high contrast to biological specimens. This technical guide provides an in-depth exploration of the history, mechanisms, and experimental protocols associated with this crucial staining reagent. It is intended for researchers, scientists, and drug development professionals who utilize electron microscopy to visualize the ultrastructural details of cells, tissues, and macromolecules.

A Historical Perspective: From Discovery to a Double-Edged Sword

The journey of this compound in electron microscopy began in the mid-20th century, shortly after the development of the first transmission electron microscopes. Early researchers quickly recognized the need for heavy metal stains to enhance the contrast of inherently low-density biological materials.

A pivotal moment in this development was the introduction of this compound as a positive stain, which binds directly to cellular components, and later as a negative stain, which outlines the specimen in an electron-dense background.[1] The first negative stain images were produced using phosphotungstic acid, soon followed by uranium and molybdenum stains.[1] Due to the superb contrast it provided, this compound quickly became the reagent of choice for negative staining.[1]

However, the enduring use of this compound has been shadowed by its inherent toxicity and radioactivity.[2][3] Although the uranium used is depleted, meaning the more radioactive isotopes are largely removed, it still poses health risks and necessitates strict handling and disposal protocols.[3] This has spurred a continuous search for safer and effective alternatives in recent years.

Mechanism of Staining: How this compound Enhances Contrast

This compound's effectiveness as a stain stems from the high atomic number of uranium, which provides a strong scattering effect on the electron beam in a transmission electron microscope.[2] This differential scattering between the stained and unstained portions of the specimen generates the contrast observed in the final image.

The uranyl cation (UO₂²⁺) interacts with several key biological macromolecules:

-

Nucleic Acids: The phosphate groups of DNA and RNA are primary binding sites for uranyl ions.[4]

-

Proteins: this compound binds to amino and carboxyl groups in proteins, enhancing the contrast of structures like ribosomes and filaments.[4]

-

Phospholipids: The phosphate groups in phospholipids of cellular membranes also attract uranyl ions, making membranes appear as distinct, dark lines.[4]

This broad reactivity makes this compound a general, non-specific stain that provides excellent overall contrast to a wide range of cellular structures.[4]

Quantitative Data for this compound Staining

The following tables summarize key quantitative parameters for the preparation and use of this compound staining solutions.

| Parameter | Aqueous this compound | Alcoholic (Ethanolic/Methanolic) this compound |

| Typical Concentration | 0.5% - 5% (w/v)[2] | Saturated solution in 50-70% ethanol or methanol[5] |

| pH of Staining Solution | 4.2 - 4.9[6] | Not typically adjusted |

| Staining Time | 5 - 30 minutes[5] | 7 - 15 minutes[5] |

| Primary Binding Targets | Nucleic acids, proteins, phospholipids[4] | Nucleic acids, proteins, phospholipids[5] |

| Advantages | Good for specific staining effects[6] | Better penetration into resin-embedded tissue, shorter staining times[5] |

| Disadvantages | Slower penetration, can be light-sensitive[6] | Can be more aggressive and extract some cellular components[6] |

Table 1: Comparison of Aqueous and Alcoholic this compound Staining Solutions.

| Staining Method | This compound Concentration | Typical Staining Time | Key Considerations |

| Negative Staining | 1% - 5% aqueous solution | A few minutes | The stain surrounds the particle, providing a dark background. |

| En Bloc Staining | 0.5% - 2.5% in aqueous or 50% ethanol solution[5] | 1 hour to overnight | Staining is performed on the tissue block before embedding. |

| Post-staining of Sections | 2% aqueous or alcoholic solution | 5 - 15 minutes | Staining is performed on ultrathin sections mounted on grids. |

Table 2: Typical Parameters for Different this compound Staining Methods.

Experimental Protocols

The following are detailed protocols for the two most common uses of this compound in electron microscopy: negative staining and en bloc staining.

Protocol 1: Negative Staining of Macromolecules

This protocol is suitable for visualizing isolated particles such as viruses, proteins, and liposomes.

Materials:

-

Glow-discharged carbon-coated copper grids

-

Sample suspension (e.g., purified protein or virus)

-

1-2% (w/v) this compound in distilled water, filtered through a 0.22 µm filter

-

Fine-tipped forceps

-

Filter paper

Procedure:

-

Place a 3-5 µL drop of the sample suspension onto the carbon-coated side of the grid.

-

Allow the sample to adsorb for 1-2 minutes.

-

Blot the excess liquid from the edge of the grid with filter paper.

-

Immediately place a 5 µL drop of the 1-2% this compound solution onto the grid.

-

After 30-60 seconds, blot the excess stain from the edge of the grid with filter paper.

-

Allow the grid to air dry completely before viewing in the electron microscope.

Protocol 2: En Bloc Staining of Tissues

This protocol is used to enhance the contrast of tissues before they are embedded in resin for sectioning.

Materials:

-

Fixed tissue samples (e.g., with glutaraldehyde and osmium tetroxide)

-

0.5-2% (w/v) this compound in distilled water or 50% ethanol

-

Appropriate buffer (e.g., maleate buffer)

-

Dehydrating solutions (e.g., graded ethanol series)

-

Embedding resin

Procedure:

-

After post-fixation with osmium tetroxide, thoroughly wash the tissue blocks in the appropriate buffer.

-

Incubate the tissue blocks in the this compound solution for 1 hour to overnight at 4°C in the dark.

-

Wash the tissue blocks thoroughly with the buffer to remove excess this compound.

-

Proceed with the standard dehydration protocol using a graded series of ethanol.

-

Infiltrate the tissue with the embedding resin and polymerize.

Visualizing the Workflow: Diagrams

The following diagrams illustrate the experimental workflows for negative staining and en bloc staining.

The Search for Alternatives

The toxicity and radioactivity of this compound have driven the development of several alternative staining reagents.[2] Some of the most notable alternatives include:

-

UA-Zero: A commercially available, non-radioactive, and uranium-free staining solution.[2]

-

Lanthanide-based stains: Salts of lanthanides such as neodymium and gadolinium have shown promise as effective replacements.[3]

-

Oolong Tea Extract: Surprisingly, extracts from oolong tea have been demonstrated to provide contrast for electron microscopy.

While these alternatives offer a safer profile, their performance can vary depending on the sample and the specific application. This compound often remains the gold standard against which these new reagents are compared.

Conclusion

This compound has a long and storied history in electron microscopy, and its contribution to our understanding of cellular ultrastructure is undeniable. While the search for safer alternatives is a critical and ongoing endeavor, a thorough understanding of the principles and protocols of this compound staining remains essential for researchers in the life sciences. This guide provides a comprehensive overview to aid in the effective and safe use of this powerful staining agent.

References

- 1. UA-Zero as a this compound Replacement When Diagnosing Primary Ciliary Dyskinesia by Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Staining Sectioned Biological Specimens for Transmission Electron Microscopy: Conventional and En Bloc Stains | Radiology Key [radiologykey.com]

- 3. emsdiasum.com [emsdiasum.com]

- 4. Brief Introduction to Contrasting for EM Sample Preparation | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 5. Systematic Comparison of Commercial Uranyl-Alternative Stains for Negative- and Positive-Staining Transmission Electron Microscopy of Organic Specimens. [repository.cam.ac.uk]

- 6. benchchem.com [benchchem.com]

A Technical Guide to Uranyl Acetate Safety for Laboratory Personnel

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions and hazards associated with the use of uranyl acetate in a laboratory setting. This compound, a radioactive and toxic compound, is commonly utilized as a high-contrast stain in electron microscopy.[1][2][3] Adherence to strict safety protocols is imperative to mitigate the associated risks.

Core Hazards of this compound

This compound presents a dual-threat in the laboratory, acting as both a chemical and radiological hazard.[1] The primary routes of exposure are inhalation and ingestion, with dermal absorption being less significant but still a concern.[1][4][5]

Chemical Toxicity

As a heavy metal compound, this compound is nephrotoxic, meaning it can cause damage to the kidneys.[1][6] Acute exposure can lead to irritation of the skin, eyes, and respiratory tract.[6] High exposure may also result in damage to blood cells, the liver, and the brain.[6]

Radiological Hazard

The radiological hazard of this compound stems from the uranium-238 isotope, which is an alpha emitter.[1] While the external radiation risk from typical laboratory quantities is minimal due to the low penetration power of alpha particles, internal exposure poses a significant threat.[1] If inhaled or ingested, the alpha particles can irradiate lung and bone cells, increasing the risk of cancer.[1]

Quantitative Hazard Data

The following tables summarize key quantitative data regarding the toxicity and occupational exposure limits for this compound.

Table 1: Occupational Exposure Limits for Soluble Uranium Compounds

| Agency | Exposure Limit (TWA - 8-hour) | STEL (15-minute) | Notes |

| OSHA (PEL) | 0.05 mg/m³ | - | Legal airborne permissible exposure limit.[6] |

| ACGIH (TLV) | 0.2 mg/m³ | 0.6 mg/m³ | Confirmed human carcinogen.[7] |

| NIOSH (REL) | 0.05 mg/m³ (10-hour TWA) | - | Potential occupational carcinogen.[6][7] |

Table 2: Acute Toxicity Data

| Test | Result | Species | Remarks |

| LD50 Oral | 204 mg/kg | Rat | Behavioral: Tremor. Skin and Appendages: Other: Hair. Nutritional and Gross Metabolic: Changes in body temperature decrease.[7] |

Table 3: Radiological Data

| Isotope | Specific Activity | Primary Emission | External Hazard | Internal Hazard |

| Uranium-238 | Up to 19 kBq/g (0.51 µCi/g)[8] | Alpha | Minimal[1] | High (lung and bone cancer risk)[1] |

Experimental Protocols and Safe Handling

Strict adherence to the following protocols is essential for the safe handling of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

-

Gloves: Always wear appropriate chemical-resistant gloves.[1]

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Lab Coat: A lab coat should be worn to protect clothing from contamination.

-

Respiratory Protection: Under normal circumstances with infrequent use of small quantities (up to 10g), respiratory protection is not necessary.[1] However, for larger quantities or when there is a risk of aerosolization, a respirator should be used.[9]

Engineering Controls and Designated Areas

-

Ventilation: Whenever possible, handle solid this compound in a fume hood or other ventilated enclosure to minimize inhalation risk.[4]

-

Designated Work Area: All work with this compound should be conducted in a designated area, clearly labeled with "Caution: Radioactive Material."[10][11]

-

Containment: Use spill trays with disposable liners to contain any potential spills.[1][9]

General Hygiene and Work Practices

-

Avoid Ingestion: Do not eat, drink, or apply cosmetics in the laboratory.[10]

-

Hand Washing: Thoroughly wash hands and forearms with soap and water after handling this compound and before leaving the lab.[5][10]

-

Contamination Monitoring: Routinely monitor the work area for contamination using a Geiger-Müller survey meter with a pancake probe.[10] The action limit for removable contamination is typically around 220 cpm/100cm².[5][10]

Storage and Labeling

-

Secure Storage: Store all this compound stocks in a locked cabinet or other secure location.[1][11]

-

Labeling: All containers must be clearly labeled with "Caution: Radioactive Material" and indicate the chemical hazard.[1][9]

-

Secondary Containment: Store primary containers within a secondary container, such as a plastic bag or tray, to prevent the spread of contamination in case of a leak.[10]

Emergency Procedures

Prompt and correct response to emergencies is critical.

Spills

In the event of a spill, follow these steps:

-

Evacuate: Evacuate non-essential personnel from the immediate area.[6][7]

-

Alert: Inform your supervisor and the laboratory's safety officer.

-

Contain: If it is safe to do so, prevent the spill from spreading.

-

Clean-up (for minor spills):

-

Monitor: After cleanup, monitor the area with a survey meter to ensure decontamination is complete.[10]

Personal Exposure

-

Skin Contact: Immediately wash the affected area with soap and water.[6]

-

Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air.[7] Seek immediate medical attention.

-

Ingestion: Rinse the mouth with water.[7] Do not induce vomiting. Seek immediate medical attention.[7]

Waste Disposal

This compound waste is regulated as radioactive and hazardous waste and must be disposed of accordingly.[1][9]

-

Segregation: Do not mix this compound waste with other chemical or biological waste streams.[1][8] Mixed waste is extremely expensive and difficult to dispose of.[9]

-

Containers: Collect all liquid and solid waste in clearly labeled, sealed containers designated for this compound waste.[1][10]

-

Prohibition: Do not dispose of this compound down the drain.[1][7]

-

Dry Solid Waste: Lightly contaminated items such as gloves and paper towels can often be disposed of as regular waste, but check with your institution's radiation safety office for specific guidelines.[8][9]

Visualized Workflows and Hazard Relationships

The following diagrams illustrate key safety workflows and the interconnected nature of this compound hazards.

References

- 1. researchsafety.gwu.edu [researchsafety.gwu.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. epfl.ch [epfl.ch]

- 4. U-Nat Radionuclide Fact Sheet – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 6. nj.gov [nj.gov]

- 7. tedpella.com [tedpella.com]

- 8. research.columbia.edu [research.columbia.edu]

- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 10. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 11. ehs.stonybrook.edu [ehs.stonybrook.edu]

radioactive properties of uranyl acetate dihydrate

An In-depth Technical Guide on the Radioactive Properties of Uranyl Acetate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This compound dihydrate, UO₂(CH₃COO)₂·2H₂O, is a compound widely utilized in scientific research, particularly as a negative stain in electron microscopy to provide contrast to biological specimens.[1][2][3] While its utility is well-established, its radioactive nature necessitates a thorough understanding of its properties to ensure safe handling and accurate experimental design. This guide provides a detailed overview of the radioactive characteristics of this compound dihydrate, focusing on quantitative data and the experimental protocols used for its measurement.

The primary radioactive component of commercial this compound is the uranium-238 (²³⁸U) isotope, as it is typically synthesized from depleted uranium.[2][4][5] Depleted uranium has a lower proportion of the more fissile ²³⁵U isotope compared to natural uranium.[4] Consequently, the hazards associated with this compound are twofold: radiological toxicity from the emission of radioactive particles and chemical toxicity as a heavy metal, which can cause kidney damage.[2][6] The primary radiological risk stems from internal exposure through inhalation or ingestion, rather than external exposure.[2][4][6]

Quantitative Radioactive Properties

The radioactivity of this compound dihydrate is characterized by its specific activity, isotopic composition, and the types of radiation it emits. Commercial preparations have a typical specific activity in the range of 0.37 to 0.51 microcuries per gram (µCi/g), which is equivalent to 14 to 19 kilobecquerels per gram (kBq/g).[1][5]

Table 1: Core Radioactive Characteristics of this compound Dihydrate

| Property | Value | Source(s) |

| Primary Isotope | Uranium-238 (²³⁸U) | [2] |

| Typical Isotopic Composition | ~99.8% ²³⁸U, ~0.2% ²³⁵U, ~0.001% ²³⁴U (by mass) | [4] |

| Specific Activity | 0.37–0.51 µCi/g (14–19 kBq/g) | [1][5] |

| Half-life (²³⁸U) | 4.5 x 10⁹ years | [7] |

| Primary Decay Mode (²³⁸U) | Alpha (α) emission | [2][6] |

| Secondary Emissions | Beta (β) and Gamma (γ) radiation from decay products | [2][8] |

Table 2: Measured Radiation Emissions and Dose Rates

| Measurement | Value | Notes | Source(s) |

| Alpha (α) Emission | < 2 counts/sec | Measured from a 100g open-bottle sample. | [9] |

| Beta (β) Emission | > 500 counts/sec | Measured from a 100g open-bottle sample; includes some low-energy gamma. | [9] |

| Gamma (γ) Dose Rate | 0.6 mR/hr | Measured from a 100g open-bottle sample. | [9] |

| Total Beta + Gamma Field | 5 mR/hr | Measured with an ionization chamber. | [9] |

| Surface Beta Dose Rate | 111 mrad/hr | The dose rate at the surface of the material. | [7] |

| Contact Dose Rate | ~2 mSv/hr | Primarily from beta particles from decay progeny. | [10] |

The Uranium-238 Decay Pathway

Uranium-238 is not a stable isotope and undergoes a series of radioactive decays, transforming into various daughter products until it reaches a stable lead isotope. This process is known as the uranium decay chain. The initial and most critical steps involve the emission of alpha and beta particles. ²³⁸U itself is an alpha emitter.[2][6] However, its decay products, such as Thorium-234 (²³⁴Th) and Protactinium-234m (²³⁴ᵐPa), are beta and gamma emitters.[2][7] This is why a sample of this compound will emit alpha, beta, and gamma radiation.[8]

Caption: Initial steps of the Uranium-238 radioactive decay chain.

Hazard Pathway: Internal Exposure

The primary radiological hazard from this compound arises from internal exposure through the inhalation of dust or ingestion of the compound.[2][6] External radiation risk is minimal because the alpha particles emitted by ²³⁸U cannot penetrate the outer dead layer of skin, and the beta particles from its progeny have insufficient energy to do so.[2][6] Once inside the body, uranium compounds can deposit in tissues such as the lungs and bones, leading to long-term irradiation of cells and an increased risk of cancer.[2] Concurrently, as a heavy metal, soluble uranium exerts chemical toxicity, primarily damaging the kidneys.[2][6]

Caption: Logical pathway from internal exposure to potential health effects.

Experimental Protocols for Measurement and Detection

A variety of well-established methods are used to measure the radioactivity of this compound and to detect its presence in biological samples.

Measurement of Bulk Material Radioactivity

Routine contamination surveys and measurements of bulk this compound can be performed using standard radiation detection equipment.

-

Protocol for Contamination Survey:

-

Equipment: A survey meter, such as a Ludlum Model 3, equipped with a pancake Geiger-Müller (GM) probe (e.g., model 44-9) is used.[3]

-

Procedure: The work area is systematically surveyed at the end of any procedure involving this compound. The probe is held close to the surface being monitored.

-

Action Limit: A reading that is three times above the background level, or a removable contamination level of 220 counts per minute per 100 cm², is typically considered contamination requiring decontamination.[3]

-

-

Protocol for Differentiated Radiation Measurement:

-

Alpha Measurement: A scintillation meter with an alpha-specific probe (e.g., AP-2 Probe) is used to count alpha emissions.[9]

-

Beta Measurement: A GM meter with a probe sensitive to beta particles (e.g., 540El probe) is used. This may also detect some low-energy gamma rays.[9]

-

Gamma Dose Rate: A monitor with a GM probe constructed to accept a narrow energy range specific to gamma rays is used to measure the energy field.[9]

-

Total Beta/Gamma Energy Field: An ionization chamber is used for measuring the total energy field from both beta and gamma radiation.[9]

-

Detection of Uranium in Biological Samples

Quantifying uranium in biological materials like urine, blood, or tissue is crucial for assessing internal exposure.[11] In vitro analytical methods are most common.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive method for quantifying total uranium and specific isotopes.[11]

-

Sample Preparation: The biological sample (e.g., urine) is prepared with minimal steps, often involving simple acid digestion or dilution with acid and an internal standard.[11][12]

-

Analysis: The prepared sample is introduced into the ICP-MS instrument, which ionizes the atoms. The mass spectrometer then separates and quantifies the uranium isotopes based on their mass-to-charge ratio. This method offers low detection limits (in the ng/L range) and high throughput.[11][12]

-

-

Alpha Spectrometry: This method is used to quantify individual uranium isotopes (²³⁴U, ²³⁵U, ²³⁸U).[11]

-

Sample Preparation: This is a more involved process requiring chemical separation of uranium from the sample matrix, often using anion exchange chromatography, followed by electrodeposition onto a counting disc.[11][12]

-

Analysis: The disc is placed in an alpha spectrometer, which measures the energy of the alpha particles emitted. Since each isotope emits alpha particles with a characteristic energy, their individual activities can be determined.

-

-

Other Methods: Additional techniques include kinetic phosphorescence analysis (KPA), neutron activation analysis (NAA), and laser-induced fluorometry, each with specific sample preparation and analysis requirements.[12][13]

Caption: Generalized workflow for detecting uranium in biological samples.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchsafety.gwu.edu [researchsafety.gwu.edu]

- 3. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 4. hps.org [hps.org]

- 5. research.columbia.edu [research.columbia.edu]

- 6. Depleted Uranium - Gulf War and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. U-Nat Radionuclide Fact Sheet – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 8. google.com [google.com]

- 9. tedpella.com [tedpella.com]

- 10. iaea.org [iaea.org]

- 11. ANALYTICAL METHODS - Toxicological Profile for Uranium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Table 7-1, Analytical Methods for Determining Uranium in Biological Samples - Toxicological Profile for Uranium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Quantitative Analyses of Urinary Uranium by µ-PIXE - ProQuest [proquest.com]

An In-depth Technical Guide to the Chemical Structure and Reactivity of Uranyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uranyl acetate, a coordination compound of uranium, is a versatile reagent with significant applications in scientific research, particularly in analytical chemistry and electron microscopy. This guide provides a comprehensive overview of its chemical structure and reactivity, presenting key data, experimental protocols, and visual representations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development. While its use is now being scrutinized due to its radioactivity and toxicity, a thorough understanding of its properties remains crucial for historical context and specialized applications.

Chemical Structure

This compound, with the chemical formula UO₂(CH₃CO₂)₂·2H₂O, exists as a yellow-green crystalline solid.[1][2] Structurally, it is a coordination polymer.[1] The central uranium atom is in the +6 oxidation state and exists as the linear uranyl ion (UO₂²⁺), where the two oxygen atoms are bound to the uranium via strong covalent bonds.[3]

In the solid state, specifically the dihydrate form, the uranium center is heptacoordinate.[1][4] Its coordination sphere is completed by two bridging acetate ligands, one bidentate acetate ligand, and one water molecule.[1] Another water molecule is present in the crystal lattice as a water of crystallization.[1] The acetate ligands can be replaced by other carboxylates, leading to a diverse family of uranyl carboxylate compounds.[1]

Crystal and Molecular Structure Data

The precise arrangement of atoms in the crystal lattice has been determined by X-ray crystallography. The following table summarizes key structural parameters for sodium this compound, a closely related and well-studied compound, which provides insight into the bonding environment of the uranyl ion.

| Parameter | Value | Reference |

| Crystal System | Cubic | [3] |

| Space Group | P2₁3 | [3] |

| Lattice Parameter (a) | 10.688 ± 0.002 Å | [3] |

| U-O (uranyl) Bond Length | 1.71 ± 0.04 Å | [3] |

| U-O (acetate) Bond Length | 2.49 ± 0.02 Å | [3] |

| C-C (acetate) Bond Length | 1.52 ± 0.05 Å | [3] |

| C-O (acetate) Bond Lengths | 1.26 ± 0.05 Å and 1.28 ± 0.04 Å | [3] |

| Carboxyl Bond Angle (O-C-O) | 121° | [3] |

A diagram illustrating the coordination environment of the uranium atom in this compound is provided below.

Caption: Coordination sphere of the uranium atom in this compound.

Reactivity of this compound

The reactivity of this compound is diverse, encompassing ligand exchange, redox reactions, and catalysis. Its solutions are sensitive to light, particularly UV, and can precipitate upon exposure.[1]

Ligand Exchange Reactions

The acetate ligands in this compound are labile and can be readily replaced by other ligands. This property makes it a valuable precursor for the synthesis of a wide range of uranyl complexes.[1] For instance, reaction with mandelic acid leads to the formation of complex compounds in 1:1 and 1:2 molecular ratios.

Hydrolysis

In aqueous solutions, this compound can undergo hydrolysis, a reaction that is dependent on the pH of the solution. The hydrolysis products can be complex and may involve the formation of polynuclear uranyl species.

Photocatalysis

The uranyl ion (UO₂²⁺) is photoactive and can act as a photocatalyst.[5] Upon irradiation with visible light, it can generate a potent excited state oxidant capable of participating in various chemical transformations, such as the dehydrogenation of alcohols.[5][6] this compound has been investigated as a photocatalyst for C-H bond functionalization, although in some cases, it has shown lower yields compared to uranyl nitrate.[7]

The general mechanism for photocatalytic C-H bond activation by the uranyl ion involves a ligand-to-metal charge transfer (LMCT) upon excitation, followed by hydrogen atom abstraction (HAA) or single-electron transfer (SET) from an organic substrate.[7]

Caption: Simplified pathway for uranyl-mediated photocatalysis.

Lewis Acid Catalysis

The uranyl ion can function as a Lewis acid, catalyzing various organic reactions. This compound has been demonstrated to be an effective catalyst for the acetoxylation of alcohols with acetic anhydride, achieving high yields.[8]

The following table summarizes the catalytic activity of this compound in the acetoxylation of various alcohols.

| Substrate (Alcohol) | Product | Reaction Time (h) | Yield (%) | Reference |

| (-)-Menthol | (-)-Menthyl acetate | 3 | 98 | [6] |

| Cholesterol | Cholesteryl acetate | 4 | 95 | [6] |

| Diosgenin | Diosgenin acetate | 3.5 | 96 | [6] |

Experimental Protocols

Preparation of this compound

A common method for the laboratory synthesis of this compound involves the reaction of uranium trioxide with acetic acid.[1]

Protocol: Synthesis of this compound Dihydrate [1]

-

Reactants: Uranium trioxide (UO₃) and acetic acid (CH₃COOH).

-

Procedure: Treat uranium trioxide with a stoichiometric amount of acetic acid in the presence of water.

-

Reaction: UO₃ + 2 CH₃COOH + H₂O → UO₂(CH₃COO)₂·2H₂O

-

Isolation: The product, this compound dihydrate, can be isolated by crystallization from the reaction mixture.

Preparation of Staining Solutions for Electron Microscopy

This compound is widely used as a negative stain in transmission electron microscopy (TEM) to enhance the contrast of biological specimens.[1][9]

Protocol: Preparation of 2% (w/v) Aqueous this compound Staining Solution [9]

-

Materials: this compound dihydrate powder, CO₂-free double-distilled water (near boiling), volumetric flask, magnetic stirrer, filter paper or syringe filter, and a brown glass bottle for storage.

-

Procedure: a. Working in a fume hood, carefully weigh 2 grams of this compound dihydrate. b. Dissolve the powder in approximately 80 mL of near-boiling, CO₂-free double-distilled water in a volumetric flask with stirring. c. Once dissolved, allow the solution to cool to room temperature and then bring the volume up to 100 mL with CO₂-free double-distilled water. d. Filter the solution using Whatman #1 filter paper or a 0.2 µm syringe filter into a clean, brown glass bottle. e. Store the solution at 4°C.

Caption: Experimental workflow for preparing a 2% this compound staining solution.

Catalytic Acetoxylation of Alcohols

This protocol illustrates the use of this compound as a Lewis acid catalyst.

Protocol: this compound Catalyzed Acetoxylation of an Alcohol [8]

-

Catalyst Preparation: Uranyl (VI) acetate can be prepared by refluxing uranium oxide (UO₃) in an excess of acetic anhydride for 2 hours. The resulting solid is filtered, washed with chloroform, and dried under vacuum.[8]

-

Reaction Setup: In a reaction vessel, dissolve the alcohol substrate in a suitable solvent system (e.g., acetonitrile/chloroform).

-

Catalyst Addition: Add a catalytic amount of the prepared this compound.

-

Reagent Addition: Add acetic anhydride to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for the required time (typically 3-4 hours).

-

Workup and Purification: Upon completion, the reaction is worked up, and the product is purified, for example, by column chromatography.

Conclusion

This compound possesses a well-defined coordination structure that underpins its diverse reactivity. Its utility as a precursor in coordination chemistry, a photocatalyst, and a Lewis acid catalyst has been firmly established. The experimental protocols provided herein offer practical guidance for its synthesis and application in common laboratory procedures. While safety precautions regarding its toxicity and radioactivity are paramount, a comprehensive understanding of its chemical properties is essential for researchers in various scientific disciplines. The continued exploration of uranyl chemistry may yet unveil new and valuable applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. This compound - Wikiwand [wikiwand.com]

- 5. Analyzing the photophysics and photochemistry of [UO2(acetylacetonate)2(L)] complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. The effect of ancillary ligands on hydrocarbon C–H bond functionalization by uranyl photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

Solubility of Uranyl Acetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of uranyl acetate in various solvents, catering to the needs of researchers, scientists, and professionals in drug development. This document summarizes quantitative solubility data, details experimental protocols for solubility determination, and visualizes key concepts related to its application and cellular impact.

Core Topic: Solubility of this compound

This compound, a compound extensively used in biomedical research, particularly as a stain in electron microscopy, exhibits variable solubility depending on the solvent and temperature. A thorough understanding of its solubility is critical for preparing staining solutions, designing experiments, and interpreting results.

Quantitative Solubility Data

The solubility of this compound in different solvents is a key parameter for its effective use. The following table summarizes the available quantitative and qualitative solubility data for this compound dihydrate

(UO2(CH3COO)2⋅2H2O)| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Notes |

| Water | 7.7 | 15 | Solutions may become cloudy over time due to the formation of insoluble basic salts.[1] |

| Water | 7-8 | Not Specified | |

| Water (acidulated with acetic acid) | Freely Soluble | Not Specified | The presence of acetic acid increases solubility and stability.[2] |

| Ethanol | Slightly Soluble | Not Specified | |

| Methanol | Very Soluble | Not Specified | |

| Alcohol | Very Soluble | Not Specified | [2] |

Note: The solubility of this compound can be influenced by factors such as pH and the presence of other solutes. For instance, attempts to increase the pH of a 2% aqueous this compound solution with NaOH or

(NH4)2CO3Experimental Protocols

General Protocol for Determining the Solubility of this compound

This section outlines a general experimental methodology for determining the solubility of this compound in a given solvent. This protocol can be adapted based on the specific solvent and available analytical equipment.

Objective: To determine the mass of this compound that can be dissolved in a specific volume of a solvent at a given temperature to create a saturated solution.

Materials:

-

This compound dihydrate

-

Solvent of interest

-

Temperature-controlled water bath or incubator

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.2 µm)

-

Spectrophotometer (for spectroscopic method) or Gravimetric analysis equipment (drying oven, desiccator)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial with a screw cap).

-

Place the container in a temperature-controlled environment (e.g., water bath) set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the temperature.

-

Immediately filter the withdrawn solution using a syringe filter to remove any remaining solid particles.

-

-

Quantification of Dissolved this compound:

-

Gravimetric Method:

-

Accurately weigh an empty, dry evaporating dish.

-

Transfer a known volume of the filtered saturated solution to the evaporating dish.

-

Gently evaporate the solvent in a drying oven at an appropriate temperature until a constant weight of the dry this compound residue is achieved.

-

Cool the dish in a desiccator and weigh it again.

-

The difference in weight corresponds to the mass of this compound in the analyzed volume of the solvent.

-

-

Spectroscopic Method:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Measure the absorbance of these standard solutions at the wavelength of maximum absorbance ((\lambda_{max})) for this compound.

-

Create a calibration curve by plotting absorbance versus concentration.

-

Dilute a known volume of the filtered saturated solution to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

-

Calculation of Solubility:

-

Express the solubility in grams per 100 mL of solvent or other appropriate units based on the quantification results.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: A flowchart of the experimental steps for determining this compound solubility.

Logical Relationships in this compound-Induced Cellular Toxicity

This compound is known to exert cytotoxic effects through various mechanisms. The following diagram illustrates the logical relationships and pathways involved in its cellular toxicity.

Caption: Logical pathways of this compound's cellular toxicity.

This compound can directly inhibit the function of DNA-binding proteins, including zinc finger proteins, through nonspecific protein interactions.[4][5] It has also been shown to directly interact with and inhibit the DNA repair protein PARP-1 by binding to its zinc finger motif.[6] Furthermore, this compound induces oxidative stress and the collapse of the mitochondrial membrane potential in cells.[7] These molecular and cellular events contribute to DNA damage, such as the formation of single-strand breaks, and ultimately lead to apoptosis (programmed cell death).[7][8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C4H6O6U | CID 21226249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alternatives for this compound Negative Staining With Respect to the Resolution Obtained After Single Particle Analysis of Erythrocruorin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uranyl Binding to Proteins and Structural-Functional Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound as a direct inhibitor of DNA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uranium directly interacts with the DNA Repair Protein Poly (ADP-ribose) Polymerase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Induces Oxidative Stress and Mitochondrial Membrane Potential Collapse in the Human Dermal Fibroblast Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]